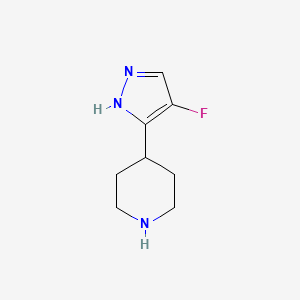![molecular formula C12H19NO2 B13504819 Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is an organic compound characterized by the presence of an ethyl group attached to a 2-[(4-methoxyphenyl)methoxy]ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds through alkylation reactions.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar structure but lacks the ethyl group attached to the amine moiety.
2-(4-Methoxyphenyl)ethylamine: Another structurally related compound with similar reactivity and applications.
Uniqueness
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is unique due to the presence of both the ethyl and 2-[(4-methoxyphenyl)methoxy]ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
N-ethyl-2-[(4-methoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-13-8-9-15-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
Clé InChI |
BSSQXZRKUWJQIS-UHFFFAOYSA-N |
SMILES canonique |
CCNCCOCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
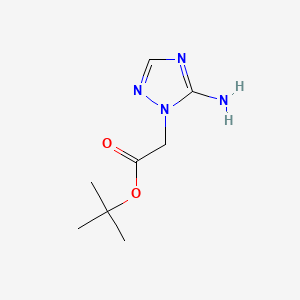
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
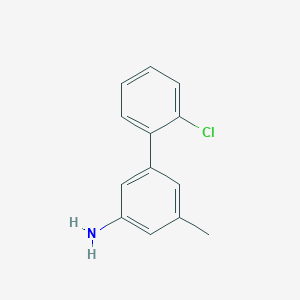
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
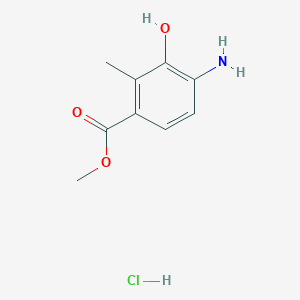
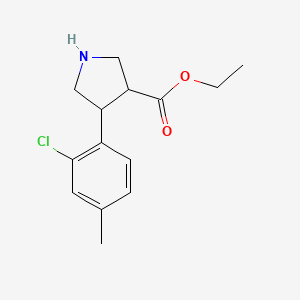
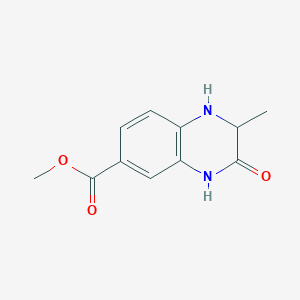



![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
